(6,8-Dichlorochroman-3-YL)methanamine
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Overview
Description
(6,8-Dichlorochroman-3-YL)methanamine is a chemical compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.11 g/mol It is a derivative of chroman, a bicyclic organic compound, and contains two chlorine atoms at the 6 and 8 positions, as well as a methanamine group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6,8-dichlorochroman with formaldehyde and ammonia under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of (6,8-Dichlorochroman-3-YL)methanamine may involve large-scale chlorination processes followed by amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(6,8-Dichlorochroman-3-YL)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted chroman derivatives.
Scientific Research Applications
(6,8-Dichlorochroman-3-YL)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6,8-Dichlorochroman-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methanamine group allows the compound to form hydrogen bonds and electrostatic interactions with its targets, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Chroman-6-ylmethanamine: Similar structure but lacks the chlorine atoms at the 6 and 8 positions.
Methenamine: A related compound used as a urinary tract antiseptic.
Uniqueness
(6,8-Dichlorochroman-3-YL)methanamine is unique due to the presence of chlorine atoms at specific positions, which can influence its reactivity and biological activity.
Properties
CAS No. |
885271-44-3 |
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Molecular Formula |
C10H11Cl2NO |
Molecular Weight |
232.10 g/mol |
IUPAC Name |
6,8-dichloro-N-methyl-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C10H11Cl2NO/c1-13-8-3-6-2-7(11)4-9(12)10(6)14-5-8/h2,4,8,13H,3,5H2,1H3 |
InChI Key |
BEJHENNKHSMTPQ-UHFFFAOYSA-N |
SMILES |
C1C(COC2=C1C=C(C=C2Cl)Cl)CN |
Canonical SMILES |
CNC1CC2=C(C(=CC(=C2)Cl)Cl)OC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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